Nickel titanium oxide

Beschreibung

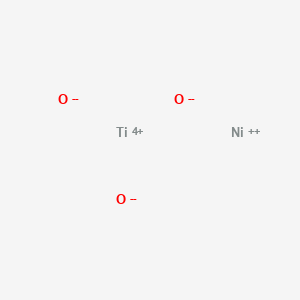

Structure

2D Structure

Eigenschaften

IUPAC Name |

nickel(2+);oxygen(2-);titanium(4+) | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/Ni.3O.Ti/q+2;3*-2;+4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KJLFZWJDCDJCFB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[O-2].[O-2].[O-2].[Ti+4].[Ni+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

NiO3Ti | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

154.559 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

12653-76-8 | |

| Record name | Nickel titanium oxide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012653768 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Nickel titanium oxide | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Nickel titanium oxide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.032.489 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis Methodologies for Nickel Titanium Oxide Materials

Solution-Based Synthesis Techniques

Solution-based methods are widely employed for the synthesis of nickel titanium oxide due to their ability to achieve high homogeneity and control over particle morphology at relatively low temperatures.

Sol-Gel Routes

The sol-gel process is a versatile wet-chemical technique used for fabricating this compound materials. This method involves the hydrolysis and condensation of molecular precursors, typically metal alkoxides or salts, to form a "sol" (a colloidal suspension of solid particles in a liquid). Further processing leads to a "gel," an interconnected, rigid network with pores filled with the solvent. Subsequent drying and heat treatment of the gel yield the desired oxide material. longdom.org

The formation of a pure hexagonal phase of NiTiO3 can be achieved at a calcination temperature of 750°C. researchgate.net In some studies, the formation of the NiTiO3 phase was observed to start from 750°C onwards, with the complete rhombohedral structure forming at an annealing temperature of 1000°C for 5 hours on a silicon substrate. nycu.edu.tw The sol-gel method is noted for being a straightforward and cost-effective technique for producing titanium dioxide-based particles. chalcogen.ro Key parameters that influence the synthesis include precursor concentration, hydrolysis temperature, stirring conditions, and pH. chalcogen.ro

Research has shown that nanocrystalline nickel titanate powders can be prepared using a sol-gel process combined with a surfactant-assisted template method, followed by calcination at temperatures ranging from 150°C to 750°C. researchgate.net Another study successfully produced single-phase NiTiO3 thin films at a low temperature of 600°C using titanium isopropoxide and nickel acetate (B1210297) tetrahydrate as precursors. nycu.edu.tw

| Precursors | Solvent | Calcination/Annealing Temperature (°C) | Resulting Phase/Product | Reference |

|---|---|---|---|---|

| Titanium isopropoxide, Nickel acetate | Not specified | 750 | Pure hexagonal NiTiO3 | researchgate.net |

| Titanium isopropoxide, Nickel acetate | Not specified | 900-1000 | Rhombohedral NiTiO3 | nycu.edu.tw |

| Titanium isopropoxide, Nickel acetate tetrahydrate | 2-methoxyethanol | ≥ 600 | Single-phase NiTiO3 thin films | nycu.edu.tw |

| Not specified | Ethanol (B145695) | 300-600 | Nickel-doped TiO2 nanoparticles | chalcogen.ro |

Hydrothermal and Solvothermal Methods

Hydrothermal and solvothermal synthesis are methods that involve chemical reactions in aqueous (hydrothermal) or non-aqueous (solvothermal) solutions at elevated temperatures and pressures in a sealed vessel called an autoclave. These techniques are effective for synthesizing crystalline materials directly from solutions.

For nickel titanate, hydrothermal methods have been employed to produce nanoparticles and thick films. The reaction temperature is a critical parameter that influences the structural, optical, and electrical properties of the resulting NiTiO3. One study investigated the synthesis of NiTiO3 nanoparticles at various reaction temperatures, subsequently using them for gas sensing applications. researchgate.net Research has demonstrated that as the hydrothermal reaction time increases from 6 to 24 hours, the average particle size of NiTiO3 grows from 32 nm to 37 nm. researchgate.net Conversely, an increase in reaction temperature leads to a decrease in crystallite size. researchgate.net

Solvothermal synthesis offers control over the size and morphology of the resulting particles by varying parameters such as the solvent, temperature, and reaction time. While specific studies focusing solely on the solvothermal synthesis of NiTiO3 are part of the broader research into titanate-based perovskites, the general principles of this method are widely applicable. researchgate.net

| Method | Precursors | Temperature (°C) | Time (h) | Key Finding | Reference |

|---|---|---|---|---|---|

| Hydrothermal | Not specified | Variable | Not specified | Reaction temperature affects structural and optical properties. | researchgate.net |

| Hydrothermal | Not specified | Not specified | 6 - 24 | Particle size increases with reaction time. | researchgate.net |

| Hydrothermal | Not specified | Variable | Not specified | Crystallite size decreases with increasing temperature. | researchgate.net |

Chemical Bath Deposition

Chemical Bath Deposition (CBD) is a technique used to deposit thin films on a substrate from a solution. It is a relatively simple and inexpensive method that can be carried out at or near room temperature. The process involves the controlled precipitation of the desired compound from a solution onto a substrate immersed in it.

While research specifically detailing the CBD synthesis of pure NiTiO3 thin films is limited, studies have been conducted on the deposition of related materials, such as titanium dioxide/nickel oxide (TiO2/NiO) core-shell thin films. In one such study, TiO2/NiO films were deposited from an aqueous bath containing titanium trichloride, sodium hydroxide, and polyvinyl alcohol, followed by the introduction of nickel sulfate, potassium chloride, and ammonia (B1221849). nipngr.org The properties of the resulting films were found to be dependent on the annealing temperature. nipngr.org Another investigation focused on the synthesis of TiO2 thin films using titanium tetraisopropoxide as a precursor. researchgate.net

| Material | Precursors | Key Process Details | Reference |

|---|---|---|---|

| TiO2/NiO Core-Shell Thin Films | Titanium trichloride, Sodium hydroxide, Polyvinyl alcohol, Nickel sulfate, Potassium chloride, Ammonia | Deposition from an aqueous bath followed by annealing. | nipngr.org |

| TiO2 Thin Films | Titanium tetraisopropoxide (TTIP), Propan-2-ol, Ethanol | Deposition from a chemical bath followed by annealing at 300-500°C. | researchgate.net |

Coprecipitation Approaches

Coprecipitation is a straightforward and widely used method for synthesizing multicomponent oxide powders. It involves the simultaneous precipitation of two or more cations from a common solution by adding a precipitating agent. This technique can lead to the formation of very homogeneous, fine-particled precursors, which can then be calcined to form the desired complex oxide.

The coprecipitation method has been listed as one of the techniques for synthesizing NiTiO3. researchgate.net However, detailed studies focusing specifically on the synthesis of nickel titanate via coprecipitation are not as prevalent as for other methods like sol-gel. Research on related materials, such as nickel ferrite (B1171679) (NiFe2O4), has utilized a coprecipitation method involving the reaction of Fe(NO3)3 and Ni(NO3)2 with NH4OH as the precipitating agent, followed by calcination. chalcogen.ro

Autocombustion Synthesis

Autocombustion synthesis, also known as solution combustion synthesis, is a process that utilizes a self-sustaining exothermic reaction between an oxidizer (typically a metal nitrate) and a fuel (such as urea (B33335), glycine (B1666218), or alanine). The process is initiated by heating a concentrated aqueous solution of the reactants, which leads to a rapid, self-propagating combustion reaction, yielding a fine, often nanocrystalline, powder.

This method has been successfully used to obtain single-phase NiTiO3. iaea.org In one study, nickel titanate was synthesized using a system of titanium isopropoxide, nickel nitrate (B79036), and alanine (B10760859) in an isopropyl alcohol solution, with a subsequent calcination step at 600°C for 3 hours. chalcogen.rowikipedia.org Another investigation compared the use of glycine and urea as fuels in the combustion synthesis of NiTiO3, noting differences in the particle size of the resulting powders; glycine produced smaller particles compared to urea. iaea.org

| Precursors | Fuel | Calcination Temperature (°C) | Duration (h) | Key Finding | Reference |

|---|---|---|---|---|---|

| Titanium isopropoxide, Nickel nitrate | Alanine | 600 | 3 | Successful synthesis of NiTiO3. | chalcogen.rowikipedia.org |

| Not specified | Glycine | Not specified | Not specified | Resulted in smaller particle agglomerates. | iaea.org |

| Not specified | Urea | Not specified | Not specified | Resulted in larger particle agglomerates compared to glycine. | iaea.org |

Solid-State and Mechanical Synthesis Techniques

Solid-state and mechanical synthesis methods represent alternative routes to producing this compound, often involving high temperatures or mechanical energy to induce reactions between solid precursors.

The conventional solid-state reaction method involves heating a mixture of precursor oxides, such as nickel oxide (NiO) and titanium dioxide (TiO2), at high temperatures (e.g., 1350°C) for several hours. wikipedia.org This technique is straightforward but typically requires high temperatures and can lead to products with low specific surface areas. chalcogen.ro

Mechanochemical synthesis is a technique that uses mechanical energy, such as from ball milling, to induce chemical reactions and structural changes in materials. This method can be used to synthesize materials at room temperature, often resulting in nanocrystalline products. While specific studies on the direct mechanochemical synthesis of NiTiO3 are part of the broader research on titanate compounds, related composite materials like NiFe2O4–TiO2 have been prepared using this technique. researchgate.net

Vapor and Plasma-Assisted Deposition Techniques

These techniques involve the deposition of material from a vapor or plasma phase onto a substrate, allowing for the fabrication of high-quality thin films and coatings.

Chemical Solution Deposition (CSD) is a versatile method for preparing nickel-doped titanium oxide films. The process typically involves dissolving precursors in a suitable solvent to create a solution that is then applied to a substrate. Subsequent heat treatment promotes the formation of the desired oxide film.

In one CSD approach, nickel(II) chloride is reacted with titanium tetraisopropoxide (TTiP) in an isopropanol (B130326) solvent. researchgate.net The resulting solution can be deposited onto a substrate. The addition of nickel has been shown to significantly affect the material's properties. For example, doping with 15 mol% nickel can shift the optical absorption threshold towards the visible spectrum. researchgate.net Research indicates that increasing nickel content can lead to a decrease in the band gap energy; one study reported a decrease from 3.67 eV for undoped TiO₂ to 3.36 eV for a 15% Ni-doped film. researchgate.net This change is attributed to the creation of defect states in the band gap when Ni²⁺ ions substitute Ti⁴⁺ sites in the TiO₂ lattice. researchgate.net

Table 2: Impact of Nickel Doping on TiO₂ Band Gap via CSD

| Sample | Band Gap (eV) |

|---|---|

| Undoped TiO₂ | 3.67 |

Note: Data reflects a red shift in the optical energy gap upon Ni doping. researchgate.net

Pulsed Laser Ablation (PLA), particularly when conducted in a liquid medium (PLAL), is a powerful technique for synthesizing nanoparticles. nih.gov The process involves irradiating a solid target with a high-energy pulsed laser beam while it is submerged in a liquid. mdpi.com This action creates a plasma plume at the solid-liquid interface, which expands and cools, leading to the condensation of nanoparticles. nih.govmdpi.com

For the fabrication of this compound, a nickel-titanium (Nitinol) alloy target can be ablated in a liquid like deionized water or ethanol. researchgate.net The high temperatures and pressures generated within the cavitation bubble formed during the process can lead to the formation of various oxide phases. mdpi.com The laser parameters, such as wavelength and fluence, as well as the liquid environment, are critical in determining the size, composition, and structure of the resulting nanoparticles. nih.govresearchgate.net Studies have shown that this method can produce Ni/NiO core-shell nanoparticles and nonstoichiometric titanium oxides. mdpi.comnih.gov For example, using a nanosecond laser, researchers have generated nanoparticles from a NiTinol target, with the potential to form a nickel core and a titanium oxide-rich shell. researchgate.net

Table 3: Parameters in Pulsed Laser Ablation Synthesis

| Parameter | Description | Influence |

|---|---|---|

| Laser Wavelength | The wavelength of the laser beam (e.g., 1064 nm). nih.gov | Affects the size and composition of the obtained nanoparticles. nih.gov |

| Laser Fluence | The energy delivered per unit area. | Influences particle size and structure. researchgate.net |

| Liquid Medium | The liquid in which the target is submerged (e.g., water, ethanol). researchgate.net | Affects the chemical composition of the final product through reactions with the plasma. researchgate.net |

Electrochemical Fabrication Methods

Electrochemical methods utilize electrical current to drive chemical reactions at an electrode-electrolyte interface, enabling the synthesis of oxide layers with controlled thickness and morphology.

Anodization is an electrochemical process that modifies the surface of a metal by growing a controlled oxide layer. 3erp.com The metal part to be treated acts as the anode in an electrolytic cell. besttechnologyinc.com When a voltage is applied, an electrochemical reaction thickens the natural oxide layer on the metal's surface. 3erp.com This technique is widely used for producing nanostructured films of both titanium oxide and nickel oxide. researchgate.net

For titanium, the process involves immersing the metal in an electrolyte solution, often containing fluoride (B91410) ions (e.g., in ethylene (B1197577) glycol with NH₄F), and applying a specific voltage. researchgate.netbiointerfaceresearch.com This can produce highly ordered structures like titania nanotube arrays. nih.gov The thickness and morphology of the resulting titanium oxide layer are dependent on the anodization voltage and time. researchgate.net

Similarly, nickel oxide films can be prepared by anodizing a nickel plate. The process conditions, such as the electrolyte composition and applied voltage, are critical. For instance, while anodizing nickel in an ethylene glycol and NH₄F electrolyte, voltages of 40 V and 60 V can successfully create NiO films, but a higher voltage of 80 V may cause rapid oxidation that destroys the nickel substrate. researchgate.net

Table 4: Anodization Parameters and Outcomes

| Metal | Electrolyte Example | Voltage Range | Typical Outcome |

|---|---|---|---|

| Titanium | Ethylene glycol, DI water, NH₄F. biointerfaceresearch.com | 10–120 V. hlc-metalparts.com | Formation of a durable, controlled titanium oxide layer; can form nanotube arrays. nih.govhlc-metalparts.com |

Doping Strategies and Precursor Engineering

The modification of titanium dioxide to form this compound materials involves sophisticated synthesis methodologies, primarily centered on doping strategies and the careful engineering of precursor materials. These approaches are designed to alter the electronic and structural properties of the host material, thereby tailoring its characteristics for specific applications. Key strategies include the incorporation of transition metal ions and the substitution of existing anions and cations within the crystal lattice.

Transition Metal Ion Doping (e.g., Nickel into Titanium Dioxide)

The introduction of transition metal ions, such as nickel (Ni²⁺), into the titanium dioxide (TiO₂) lattice is a widely employed strategy to modify its properties. nih.govnih.gov This doping process can influence the material's crystal structure, band gap energy, and surface area, which are critical parameters for its performance in various applications. nih.govnih.gov The ionic radius of Ni²⁺ (0.072 nm) is similar to that of Ti⁴⁺ (0.068 nm), which can lead to lattice defects within the crystal structure when nickel is incorporated. researchgate.net Several synthesis techniques have been developed to achieve effective nickel doping in TiO₂.

Common synthesis methods for producing nickel-doped TiO₂ include:

Sol-Gel Method: This technique is frequently used for its simplicity and low cost. orientjchem.orgjwent.net It typically involves the hydrolysis and condensation of titanium precursors, such as titanium-n-butoxide or titanium (IV) isopropoxide, in the presence of a nickel salt like nickel chloride (NiCl₂) or nickel nitrate. orientjchem.orgjwent.net The process allows for doping at various weight percentages. orientjchem.org For instance, Ni-doped TiO₂ nanoparticles have been synthesized using titanium-n-butoxide and NiCl₂ as precursors, followed by calcination at temperatures around 400-500°C. orientjchem.orgjwent.net

Hydrothermal Method: This method involves a chemical reaction in an aqueous solution above the boiling point of water, conducted in a sealed vessel called an autoclave. acs.orgrsc.org For preparing Ni-doped TiO₂, a mixed solution containing precursors like titanium tetraisopropoxide and nickel 2-methoxyethoxide is heated, leading to the crystallization of single-crystalline doped particles. acs.orgrsc.org

Co-precipitation: This technique involves the simultaneous precipitation of titanium and nickel species from a solution. nih.gov In a typical procedure, titanium tetrachloride (TiCl₄) is dissolved, and a nickel source is added. A precipitating agent, such as ammonia solution, is then used to hydrolyze the precursors, followed by calcination to form the final doped oxide powder. nih.gov

Wet Impregnation: In this method, a pre-synthesized TiO₂ powder is mixed with a solution containing the nickel precursor, typically nickel nitrate (Ni(NO₃)₂). nih.govsapub.org The mixture is stirred, dried to remove the solvent, and then calcined to diffuse the nickel ions into the TiO₂ structure. sapub.org

The choice of precursors is a critical aspect of engineering the final material. Titanium precursors often include alkoxides like titanium-n-butoxide (TNBT) and titanium (IV) isopropoxide (TTIP), or halides like titanium tetrachloride (TiCl₄). nih.govorientjchem.orgjwent.net Nickel precursors are typically soluble salts such as nickel chloride (NiCl₂), nickel nitrate (Ni(NO₃)₂·6H₂O), and nickel acetate. nih.govorientjchem.orgsigmaaldrich.com

Research findings indicate that nickel doping significantly affects the properties of TiO₂. The incorporation of Ni can stabilize the anatase phase of TiO₂, prevent its transformation to the rutile phase, and reduce the material's bandgap energy. nih.govjwent.net This reduction in bandgap energy shifts the material's absorption from the UV to the visible light region. nih.govnih.gov Theoretical calculations suggest that doping with transition metals like nickel is an energetically favorable process under oxygen-rich conditions. nih.govresearchgate.net

Synthesis Methods and Precursors for Ni-Doped TiO₂

| Synthesis Method | Titanium Precursor | Nickel Precursor | Key Process Steps | Reference |

|---|---|---|---|---|

| Sol-Gel | Titanium-n-butoxide (TNBT) | Nickel Chloride (NiCl₂) | Hydrolysis of TNBT, addition of NiCl₂ solution, gelling, drying, and calcination (~400°C). | orientjchem.org |

| Co-precipitation | Titanium tetrachloride (TiCl₄) | Nickel Salt Solution | Digestion of TiCl₄ in HCl, addition of Ni source, hydrolysis with ammonia, calcination (~550°C). | nih.gov |

| Wet Impregnation | Commercial TiO₂ | Nickel Nitrate (Ni(NO₃)₂) | Dissolving TiO₂ and Ni(NO₃)₂ in water, stirring, drying, and calcination (~300°C). | sapub.org |

| Hydrothermal | Titanium tetraisopropoxide | Nickel 2-methoxyethoxide | Mixing precursors in a solution, heating in a Teflon-lined autoclave (~140°C). | acs.orgrsc.org |

Impact of Nickel Doping on TiO₂ Properties

| Property | Effect of Ni Doping | Observed Finding | Reference |

|---|---|---|---|

| Crystal Phase | Phase Transformation/Stabilization | Low concentrations (e.g., 0.1% Ni) can cause a transformation from rutile to anatase phase. Doping can stabilize the anatase phase. | nih.gov |

| Crystallite Size | Decrease | Doping with 0.1% Ni decreased crystallite size from 17.82 nm to 16.03 nm. | nih.gov |

| Surface Area | Increase | Doping with 0.1% Ni increased BET surface area from 23.25 m²/g to 40.71 m²/g. | nih.gov |

| Band Gap Energy | Decrease | Band gap gradually decreased as Ni-doping concentration increased, leading to a red shift in light absorption. | nih.govsapub.org |

Anion and Cationic Substitution Methods

Beyond doping, a more fundamental alteration of the material's composition can be achieved through anion and cationic substitution. This strategy involves replacing the original ions in the crystal lattice (Ti⁴⁺ and O²⁻) with other ions of similar size but potentially different charge. Anion and cation substitution is recognized as an effective way to modulate the electrochemical properties of transition-metal oxides. cityu.edu.hkelsevierpure.com

The combination of both cationic and anionic substitution offers a powerful tool for materials design, allowing for fine-tuning of the electronic and structural properties of this compound and other transition metal compounds for advanced applications. cityu.edu.hk

Advanced Structural and Microstructural Characterization of Nickel Titanium Oxide

X-ray Diffraction Analysis

X-ray diffraction (XRD) is a powerful non-destructive technique for probing the crystalline structure of materials. By analyzing the diffraction pattern produced when X-rays interact with a material's atomic lattice, researchers can identify the phases present, determine the degree of crystallinity, and calculate various structural parameters.

Powder X-ray diffraction (XRD) is a fundamental technique used to determine the phase composition and crystallinity of nickel titanium oxide materials. The analysis involves irradiating a powdered sample with X-rays and measuring the scattered intensity as a function of the scattering angle (2θ). The resulting diffraction pattern is a fingerprint of the crystalline phases present.

In this compound systems, XRD is crucial for identifying the constituent phases, which can include titanium dioxide (in its anatase or rutile forms), nickel oxide (NiO), and ternary compounds like nickel titanate (NiTiO3). mdpi.commdpi.comchalcogen.ro For instance, studies on Ni-doped TiO2 have shown that at lower annealing temperatures or nickel concentrations, the diffraction patterns primarily correspond to the anatase phase of TiO2. chalcogen.ro As the concentration of nickel or the annealing temperature increases, peaks corresponding to NiO or NiTiO3 may appear. mdpi.commdpi.com

The crystallinity of the material is assessed by the characteristics of the diffraction peaks. Sharp, intense peaks are indicative of a highly crystalline material, while broad peaks suggest a lower degree of crystallinity or the presence of very small crystallites. thaiscience.info The average crystallite size can be estimated from the broadening of the diffraction peaks using the Scherrer equation. chalcogen.ro For example, in one study, the crystallite size of Ni-doped TiO2 was observed to decrease with an initial increase in Ni content before increasing again at higher concentrations. chalcogen.ro

The table below summarizes findings from various XRD studies on this compound, highlighting the identified phases and calculated crystallite sizes.

| Sample Description | Synthesis/Treatment | Identified Crystalline Phases | Crystallite Size (nm) | Reference |

| Ni-doped TiO2 nanorods | Impregnation method | Anatase TiO2 | 1.97 - 4.62 | chalcogen.ro |

| TiO2–NiO composites | Hydrothermal & chemical bath deposition, annealed at 350 °C | Rutile TiO2, Cubic NiO | Not specified | mdpi.comresearchgate.net |

| TiO2–NiO composites | Hydrothermal & chemical bath deposition, annealed at 500 °C | Rutile TiO2, Cubic NiO | Not specified | mdpi.comresearchgate.net |

| NiO/CuO Nanocomposite | Chemical precipitation | Cubic NiO, Monoclinic CuO | 23.62 | jetir.org |

| Pure NiO nanoparticles | Chemical precipitation | Cubic NiO | 30.46 | jetir.org |

For the characterization of thin films, conventional XRD can be problematic as the signal from the thin film may be overwhelmed by the signal from the underlying substrate. Grazing Incidence X-ray Diffraction (GIXRD) is a specialized technique that overcomes this limitation. malvernpanalytical.comazooptics.com In GIXRD, the X-ray beam strikes the sample at a very small, fixed angle of incidence (typically less than 1 degree), which confines the penetration of the X-rays to the near-surface region. malvernpanalytical.comspringernature.com This makes GIXRD highly sensitive to the crystal structure of the thin film itself. malvernpanalytical.com

GIXRD has been effectively used to study the evolution of crystallinity and phase composition in this compound thin films as a function of processing parameters like annealing temperature. For example, GIXRD patterns of Ni-doped TiO2 thin films revealed that as-deposited films can be amorphous. researchgate.net Upon annealing at progressively higher temperatures (e.g., 200 °C, 400 °C, 600 °C), the films crystallize, and diffraction peaks corresponding to the anatase phase of TiO2 become apparent. researchgate.net At higher temperatures, the potential formation of other phases, such as NiTiO3, can also be monitored. researchgate.net This technique is essential for understanding how thermal treatments influence the structural properties of the film, which in turn affects its functional performance.

The following table shows the effect of annealing temperature on the crystalline phases of Ni-doped TiO2 thin films as identified by GIXRD.

| Annealing Temperature | Crystalline Phase Evolution | Reference |

| As-deposited | Amorphous | researchgate.net |

| 200 °C | Amorphous with incipient crystallization | researchgate.net |

| 400 °C | Polycrystalline anatase TiO2 | researchgate.net |

| 600 °C | Increased crystallinity of anatase TiO2 | researchgate.net |

In situ X-ray diffraction allows for the real-time monitoring of structural changes in a material as it is subjected to varying conditions, such as temperature, pressure, or electrochemical cycling. acs.org This technique provides dynamic information about phase transitions, lattice parameter changes, and the stability of different crystalline structures under operational conditions.

For this compound and related materials, in situ XRD is invaluable for understanding the mechanisms behind their performance and degradation. For instance, in studies of layered Li-Ni-Mn-Co oxides used in batteries, in situ XRD has been used to observe the contraction and expansion of the unit cell during charging and discharging. acs.org These studies revealed that materials with higher nickel content exhibit a more rapid contraction of the unit cell volume. acs.org Such insights are crucial for designing materials with improved structural stability. While specific in situ XRD studies on this compound are less common in the provided literature, the technique's applicability is clear. It could be used, for example, to observe the precise temperature at which amorphous this compound thin films begin to crystallize or to track the formation of NiTiO3 at the interface between NiO and TiO2 during high-temperature catalytic reactions.

Electron Microscopy Techniques

Electron microscopy utilizes a beam of accelerated electrons as a source of illumination, offering significantly higher resolution than light microscopy. This allows for the direct visualization of a material's surface topography, microstructure, and even atomic-scale features.

Scanning Electron Microscopy (SEM) is a primary tool for characterizing the surface morphology and microstructure of this compound. In SEM, a focused beam of electrons is scanned across the sample's surface, and the resulting interactions generate various signals that are used to form an image. This provides detailed information about surface topography, composition, and the size and shape of constituent particles or grains.

SEM analyses of this compound have revealed a wide variety of microstructures depending on the synthesis method and post-synthesis treatments. For example, TiO2–NiO composites formed through hydrothermal methods can exhibit different morphologies based on the post-annealing temperature. mdpi.com Annealing at 350 °C can produce structures where TiO2 is decorated with NiO nanosheets, while annealing at 500 °C can lead to the formation of NiO nanoparticles on the TiO2 surface. mdpi.com Other studies have reported rod-like structures, granular microstructures, and nanotubular arrays. mdpi.comchalcogen.romdpi.com SEM is also used to assess the uniformity and coverage of coatings and to observe changes in the surface after processes like corrosion testing. mdpi.comnih.gov

The table below details different surface morphologies of this compound observed via SEM under various preparation conditions.

| Material System | Synthesis/Treatment Condition | Observed Morphology/Microstructure | Reference |

| TiO2–NiO Composites | Post-annealing at 350 °C | Undulated shell layers of sheet-like NiO crystallites on TiO2 | mdpi.com |

| TiO2–NiO Composites | Post-annealing at 500 °C | Discontinuous shell of NiO nanoparticles on TiO2 | mdpi.com |

| Ni-doped Nanotubular TiO2 | Anodizing Ti substrates | Nanotubular microstructure preserved after Ni doping | mdpi.com |

| Ni-doped TiO2 | Impregnation method | Rod-like structures | chalcogen.ro |

| NiO Thin Film | Magnetron sputtering | Granular microstructure with ~30 nm grain size | mdpi.comresearchgate.net |

Transmission Electron Microscopy (TEM) and High-Resolution TEM (HRTEM) provide even greater magnification than SEM, enabling the detailed characterization of a material's internal structure at the nanoscale. In TEM, a broad beam of electrons is transmitted through an ultrathin specimen, and an image is formed from the electrons that pass through. HRTEM is an advanced mode of TEM that can resolve the atomic lattice of a crystalline material.

These techniques are essential for elucidating the nanostructure of this compound. TEM is used to determine the size, size distribution, and morphology of nanoparticles. researchgate.netresearchgate.net For instance, TEM analysis can confirm the formation of NiO nanoparticles on a TiO2 support and measure their diameter, which can be as small as a few nanometers. researchgate.net HRTEM goes a step further by visualizing the crystal lattice fringes, which can confirm the crystallinity of the nanoparticles and identify their crystal planes. researchgate.net It is also a powerful tool for studying interfaces between different materials, such as the junction between NiO and TiO2 in a composite, which is critical for understanding charge transfer properties in photocatalytic applications. mdpi.com Selected Area Electron Diffraction (SAED), a technique often performed within a TEM, provides diffraction patterns from localized regions, complementing XRD data for phase identification at the nanoscale. researchgate.net

The following table summarizes key nanostructural features of this compound materials as revealed by TEM and HRTEM.

| Material System | Technique | Key Findings | Measured Dimensions | Reference |

| TiO2–NiO Composites | TEM/HRTEM | NiO nanosheets uniformly covering TiO2; confirmed crystallinity of both phases | NiO sheet thickness: 10-25 nm | mdpi.comresearchgate.net |

| Ni/TiO2 Catalyst | In situ HAADF-STEM | Formation of a partially encapsulating TiOx bilayer on Ni nanoparticles | Ni particle diameter: ~7.4 nm | uu.nl |

| NiO Nanoparticles | TEM/HRTEM | Single crystalline, defect-free nanoparticles with visible lattice fringes | Particle diameter: ~40 nm | researchgate.net |

| Ni/Ni oxide nanoparticles | Electron Diffraction (in TEM) | Presence of Ni2O3 and NiO phases | Particle size: 30-50 nm | researchgate.net |

Vibrational and Spectroscopic Characterization

UV-Visible Diffuse Reflectance Spectroscopy (UV-Vis/DRS) for Optical Absorption

UV-Visible Diffuse Reflectance Spectroscopy (UV-Vis/DRS) is a important technique for characterizing the optical absorption properties of this compound (NiTiO₃). This analysis provides insights into the electronic structure and band gap energy of the material, which are critical for applications in photocatalysis and optoelectronics.

The optical properties of NiTiO₃ are influenced by its crystalline phase and particle size. The UV-vis absorption spectrum of NiTiO₃ typically shows significant absorption in the visible light range, which is advantageous for photocatalytic applications under solar irradiation. researchgate.netosti.gov The band gap energy (Eg) of nickel titanate, an n-type semiconductor, is a key parameter determined from UV-Vis/DRS data. researchgate.net Reports in the literature indicate that the band gap of NiTiO₃ is approximately 2.18 eV to 2.22 eV, making it suitable for absorbing visible light photons. osti.govresearchgate.net

The band gap energy can be estimated using the Tauc plot method, which involves plotting (αhν)² versus photon energy (hν), where α is the absorption coefficient. The extrapolation of the linear portion of the curve to the energy axis gives the band gap value. Studies have shown that the synthesis method and the presence of dopants can influence the optical absorption and band gap energy of NiTiO₃. For instance, nickel-doped TiO₂ nanoparticles have shown a decrease in band gap energy with increased nickel concentration. ugm.ac.id In some cases, NiTiO₃ exhibits two absorption peaks, for example, at approximately 514 nm and 546 nm. mdpi.com The modification of NiTiO₃ with other materials, such as in NiTiO₃/g-C₃N₄ heterojunctions, can also lead to intense absorption within the visible light range. osti.gov

Table 1: Optical Properties of this compound Variants

| Material | Band Gap (eV) | Absorption Peaks (nm) | Reference |

| Pure NiTiO₃ | ~2.18 - 2.22 | - | osti.govresearchgate.net |

| NiTiO₃ Nanostructures | - | 514, 546 | mdpi.com |

| 5% Ni(II) doped TiO₂ | 2.51 | 495 (absorption edge) | ugm.ac.id |

| Undoped TiO₂ | 2.73 | 453 (absorption edge) | ugm.ac.id |

| NiTiO₃/g-C₃N₄ | 2.22 (for NiTiO₃) | Intense visible light absorption | osti.gov |

Surface Area and Porosity Characterization

The surface area and porosity of this compound are critical parameters that significantly influence its performance in applications such as catalysis and energy storage. These properties are typically characterized using techniques like Brunauer-Emmett-Teller (BET) analysis and nitrogen adsorption-desorption isotherms.

Brunauer-Emmet-Teller (BET) Specific Surface Area Analysis

The Brunauer-Emmett-Teller (BET) method is a widely used technique to determine the specific surface area of materials. For this compound, the specific surface area can vary depending on the synthesis method and subsequent heat treatments. For instance, NiTiO₃ powders prepared by an auto-combustion method and calcined at 600°C for 3 hours exhibited a specific surface area of 32.6 m²/g. chalcogen.ro In another study, porous NiTiO₃ microtubes synthesized by a solution-combusting method showed a BET surface area of 14.06 m²/g. researchgate.net

Doping TiO₂ with nickel can also affect the surface area. For example, undoped rutile TiO₂ powder was found to have a surface area of 23.25 m²/g. researchgate.net The synthesis of porous nickel-doped titanium dioxide via a green hydrothermal route resulted in a material with a significantly higher specific surface area of 124.02 m²/g. rsc.org These variations highlight the tunability of the surface area of nickel-titanium-oxide-based materials.

Table 2: BET Specific Surface Area of this compound and Related Materials

| Material | Synthesis/Treatment | Specific Surface Area (m²/g) | Reference |

| NiTiO₃ | Auto-combustion, calcined at 600°C | 32.6 | chalcogen.ro |

| Porous NiTiO₃ microtubes | Solution-combusting method | 14.06 | researchgate.net |

| Undoped rutile TiO₂ | Coprecipitation, formed at 550°C | 23.25 | researchgate.net |

| Porous Ni-doped TiO₂ | Green hydrothermal synthesis | 124.02 | rsc.org |

Nitrogen Adsorption-Desorption Isotherms for Pore Structure

Nitrogen adsorption-desorption isotherms provide detailed information about the porosity, pore volume, and pore size distribution of a material. The shape of the isotherm can classify the type of pores present (microporous, mesoporous, or macroporous).

For nickel-doped titanium dioxide, the nitrogen adsorption-desorption isotherm has been shown to be of type-IV, which is characteristic of mesoporous materials. rsc.org The pore size distribution, calculated using the Barrett-Joyner-Halenda (BJH) method from the desorption branch of the isotherm, can reveal the average pore diameter. For instance, porous Ni-doped TiO₂ nanoparticles have been reported to have a peak pore diameter of about 9 nm, confirming their mesoporous structure. rsc.org Similarly, porous NiTiO₃ microtubes were found to have a pore size distribution mainly located between 20 and 30 nm. researchgate.net The presence of these small pores can enhance photocatalytic activities by facilitating the adsorption of molecules onto the active surface. rsc.org

Thermal Analysis Techniques

Thermal analysis techniques are employed to study the thermal stability and decomposition behavior of this compound and its precursors. Thermogravimetric Analysis (TGA) and Differential Thermal Analysis (DTA) are commonly used for this purpose.

Thermogravimetric Analysis (TGA) and Differential Thermal Analysis (DTA)

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature, while Differential Thermal Analysis (DTA) detects the temperature difference between a sample and a reference material. Together, TGA and DTA provide information about physical and chemical changes such as dehydration, decomposition, and phase transitions.

The thermal analysis of a NiTiO₃ precursor revealed a multi-step decomposition process. chalcogen.ro A TGA curve might show an initial weight loss at lower temperatures (e.g., 120-140°C), which is typically attributed to the removal of water molecules. chalcogen.ro A subsequent, more significant weight loss in a higher temperature range (e.g., 200-450°C) can be assigned to the thermal decomposition of organic precursors, such as isopropoxide molecules. chalcogen.ro The final stage, often observed between 450°C and 600°C, involves the reorientation of the lattice and the formation of the crystalline NiTiO₃ phase. chalcogen.ro DTA curves can show exothermic peaks corresponding to the combustion of organic materials and the crystallization of the final product. researchgate.net

Nanoparticle Specific Characterization

The characterization of this compound nanoparticles involves a range of techniques to determine their size, morphology, and crystalline structure. These properties are crucial as they directly influence the material's performance in various applications.

Transmission Electron Microscopy (TEM) and Scanning Electron Microscopy (SEM) are standard methods to visualize the morphology and determine the size of NiTiO₃ nanoparticles. Studies have shown that NiTiO₃ can be synthesized as spherical nanoparticles with average particle sizes around 45 nm. chalcogen.ro SEM analysis can also reveal the tendency of these nanoparticles to form agglomerates. chalcogen.ro

X-ray Diffraction (XRD) is used to identify the crystalline phase and estimate the average crystallite size of the nanoparticles. The XRD pattern of NiTiO₃ powder typically confirms an ilmenite (B1198559) structure with rhombohedral symmetry. chalcogen.ro The average crystallite size can be calculated using the Scherrer equation, with reported sizes often in the nanometer range, for example, 45 nm. chalcogen.ro The synthesis of nanocrystalline nickel titanate (NiTiO₃) composite powders has been achieved through methods like the sol-gel process combined with a surfactant-assisted template method. ncl.res.in

Dynamic Light Scattering (DLS)

Dynamic Light Scattering (DLS), also known as Photon Correlation Spectroscopy (PCS), is a non-invasive technique widely used for determining the size distribution of nanoparticles and sub-micron particles in a liquid suspension. The technique is based on the principle of Brownian motion, where particles are in constant random movement due to collisions with the solvent molecules.

In a DLS experiment, a monochromatic laser beam illuminates the nanoparticle suspension. The scattered light from the particles is detected at a specific angle, and the fluctuations in the intensity of the scattered light are measured over time. These fluctuations are directly related to the speed of the particles' Brownian motion. Smaller particles move more rapidly, causing faster fluctuations in the scattered light intensity, while larger particles move more slowly, resulting in slower fluctuations.

The instrument's correlator analyzes these intensity fluctuations to generate an autocorrelation function. This function is then used to calculate the translational diffusion coefficient (D) of the particles. Finally, the hydrodynamic diameter (d_H) of the particles is determined using the Stokes-Einstein equation:

d_H = k_B * T / (3 * π * η * D)

where:

k_B is the Boltzmann constant

T is the absolute temperature

η is the viscosity of the solvent

The hydrodynamic diameter is the diameter of a hypothetical sphere that diffuses at the same rate as the particle being measured. It includes the core of the particle as well as any molecules or ions that are adsorbed on its surface and move with it in the solvent.

In addition to the average hydrodynamic diameter, DLS also provides the Polydispersity Index (PDI), which is a measure of the broadness of the size distribution. A PDI value below 0.1 indicates a monodisperse sample with a very narrow size distribution, while values above 0.3 suggest a polydisperse sample with a broad size distribution.

While specific DLS data for pure this compound nanoparticles is not extensively reported in the reviewed literature, studies on related materials provide insight into the expected measurements. For instance, the hydrodynamic size of nickel nanoparticles can be influenced by stabilizing agents. In one study, the average hydrodynamic size of nickel nanoparticles was found to decrease with an increasing concentration of the capping agent polyvinylpyrrolidone (B124986) (PVP) researchgate.net.

| Sample (Ni NPs with PVP) | PVP to Ni Weight Ratio | Average Hydrodynamic Size (nm) |

| Ni-NP1 | 1:1 | 103 |

| Ni-NP2 | 3:1 | 89 |

| Ni-NP3 | 5:1 | 73 |

This table presents data for nickel nanoparticles to illustrate the principles of DLS analysis and is based on findings from a study on PVP-capped nickel nanoparticles.

Nanoparticle Tracking Analysis (NTA)

Nanoparticle Tracking Analysis (NTA) is another powerful technique for the sizing and concentration measurement of nanoparticles in liquid suspension. Unlike DLS, which is an ensemble technique that measures the collective scattering from a large number of particles, NTA analyzes particles on an individual, particle-by-particle basis ufl.eduhoriba.com.

The NTA instrument uses a laser to illuminate the nanoparticles in the sample chamber. A microscope objective and a camera are used to capture a video of the light scattered by the individual nanoparticles moving under Brownian motion. The NTA software then tracks the movement of each visible particle in two dimensions, from frame to frame.

The mean square displacement of each tracked particle is used to calculate its translational diffusion coefficient (D). Similar to DLS, the hydrodynamic diameter of each particle is then determined using the Stokes-Einstein equation. By analyzing hundreds or thousands of individual particles, a high-resolution particle size distribution is generated.

A key advantage of NTA is its ability to provide a direct measurement of the particle concentration in the sample. Since each particle is individually visualized and counted within a known volume of the sample chamber, the number of particles per unit volume can be accurately determined.

NTA is particularly well-suited for analyzing polydisperse samples, as it can resolve different particle populations within a mixture. It also provides a visual confirmation of the presence of aggregates and can be used to study dynamic processes such as particle aggregation or dissolution in real-time.

| Parameter | Description | Typical Unit |

| Mean Size | The average hydrodynamic diameter of the tracked nanoparticles. | nm |

| Mode Size | The most frequently occurring hydrodynamic diameter in the distribution. | nm |

| D10, D50, D90 | The diameters at which 10%, 50%, and 90% of the particles are smaller. | nm |

| Concentration | The number of particles per unit volume of the suspension. | particles/mL |

This table describes the typical parameters obtained from a Nanoparticle Tracking Analysis measurement.

Other Advanced Characterization Techniques

Rutherford Backscattering Spectrometry (RBS) for Layer Thickness

Rutherford Backscattering Spectrometry (RBS) is a powerful and non-destructive ion beam analysis technique used to determine the elemental composition and thickness of thin films measurlabs.comazom.comsympnp.org. It provides quantitative information without the need for reference standards, making it a valuable tool for the characterization of this compound thin films.

In an RBS measurement, a high-energy beam of light ions, typically helium ions (He⁺), is directed onto the sample. As the ions penetrate the material, a small fraction of them will undergo elastic collisions with the nuclei of the atoms in the film and be scattered backward. A detector placed at a specific backscattering angle measures the energy of these backscattered ions.

The energy of a backscattered ion depends on two main factors: the mass of the target atom and the depth at which the scattering event occurred.

Mass of the Target Atom: The amount of energy lost by the incident ion in a collision is dependent on the mass of the target nucleus. Lighter target nuclei will cause the incident ion to lose less energy and be backscattered with higher energy, while heavier target nuclei will result in a greater energy loss and lower backscattered energy. This allows for the identification of the different elements present in the film.

Depth of the Scattering Event: As the incident ions travel through the film, they lose energy due to inelastic collisions with the electrons of the target material. This energy loss is continuous and predictable. Therefore, an ion that is backscattered from a deeper layer in the film will have a lower final energy than an ion scattered from the same element at the surface. This energy difference can be used to determine the depth profile of the elements in the film.

By analyzing the energy spectrum of the backscattered ions, the elemental composition of the film and the thickness of each layer can be determined. The area under the peak corresponding to a particular element is proportional to the number of atoms of that element per unit area (atoms/cm²). If the density of the material is known, this areal density can be converted into a physical thickness in nanometers.

| Parameter | Information Provided by RBS |

| Elemental Composition | Quantitative determination of the atomic fractions of Ni, Ti, and O. |

| Layer Thickness | Measurement of the film thickness in terms of areal density (atoms/cm²) or physical thickness (nm) if the density is known. |

| Depth Profile | Distribution of elements as a function of depth within the film. |

| Interfacial Analysis | Characterization of the interface between the NiTiO₃ film and the substrate. |

This table summarizes the information that can be obtained from Rutherford Backscattering Spectrometry analysis of a thin film.

Ion Beam Microscopy (IBM)

Ion Beam Microscopy (IBM), particularly utilizing a Focused Ion Beam (FIB), is a versatile technique for site-specific analysis, imaging, and modification of materials at the micro- and nanoscale researchgate.nettechnion.ac.il. When combined with a Scanning Electron Microscope (SEM) in a dual-beam FIB-SEM system, it becomes a powerful tool for the three-dimensional microstructural characterization of materials like this compound.

A FIB instrument uses a finely focused beam of ions, typically gallium (Ga⁺) ions, to interact with the sample surface. This interaction can be used for several purposes:

Imaging: As the ion beam rasters across the sample surface, secondary electrons or secondary ions are emitted. These signals are collected by a detector to form an image of the surface topography and composition. The contrast in an ion-induced secondary electron image is sensitive to the material's crystallographic orientation, a phenomenon known as ion channeling contrast.

Milling and Cross-Sectioning: The primary application of FIB is for precise material removal or milling. By rastering the high-energy ion beam over a specific area, material can be sputtered away in a controlled manner. This allows for the creation of cross-sections of the material at precise locations, revealing the subsurface microstructure. This is particularly useful for examining interfaces, grain structures, and defects within a this compound sample.

In a FIB-SEM system, the electron and ion beams are focused on the same point on the sample, but from different angles. This allows for simultaneous SEM imaging while the FIB is milling. A common application is "slice and view" tomography, where the FIB sequentially mills away thin layers of the material, and the SEM images the newly exposed cross-section after each slice. This series of 2D images can then be reconstructed to create a 3D model of the material's microstructure.

For this compound, FIB-SEM can be used to:

Investigate the grain size, shape, and orientation.

Characterize the porosity and pore network.

Examine the interface between the NiTiO₃ and a substrate or other materials in a composite.

Prepare site-specific thin lamella for subsequent analysis by Transmission Electron Microscopy (TEM).

| Application of FIB-SEM | Information Obtained |

| Cross-Sectional Imaging | Visualization of the internal microstructure, including grains, pores, and interfaces. |

| 3D Tomography ("Slice and View") | Three-dimensional reconstruction of the material's microstructure, providing quantitative data on volume fractions, tortuosity, and connectivity of different phases. |

| TEM Sample Preparation | Fabrication of electron-transparent thin sections from specific regions of interest for high-resolution imaging and analysis. |

| Micro-machining | Prototyping and fabrication of micro- and nanostructures. |

This table outlines the applications and the type of information that can be obtained using Ion Beam Microscopy, specifically a Focused Ion Beam-Scanning Electron Microscope (FIB-SEM) system.

Confocal Raman Microscopy (CRM)

Confocal Raman Microscopy (CRM) is a non-destructive chemical imaging technique that combines the molecular specificity of Raman spectroscopy with the high spatial resolution of confocal microscopy. It is an excellent tool for characterizing the crystallographic phases, chemical composition, and homogeneity of this compound at the micro- and nanoscale.

Raman spectroscopy is based on the inelastic scattering of monochromatic light, usually from a laser source. When the laser light interacts with a material, most of it is scattered elastically (Rayleigh scattering) with no change in energy. However, a small fraction of the light is scattered inelastically (Raman scattering), where the photons either lose or gain energy. This energy change, known as the Raman shift, corresponds to the vibrational modes of the molecules in the material. A Raman spectrum, which is a plot of the intensity of the scattered light versus the Raman shift, provides a unique chemical fingerprint of the material.

This compound with an ilmenite crystal structure has specific Raman active vibrational modes. The positions and relative intensities of these Raman peaks are characteristic of the NiTiO₃ phase and can be used to distinguish it from other oxides of nickel or titanium.

In a confocal Raman microscope, the laser is focused onto a small spot on the sample, and the scattered light is collected through the same microscope objective. A confocal pinhole is placed in the light path to reject out-of-focus light, which significantly improves the spatial resolution, particularly in the axial (depth) direction. This allows for the acquisition of Raman spectra from a very small sampling volume.

By raster-scanning the laser spot across the sample, a Raman map or image can be generated. Each pixel in the image corresponds to a full Raman spectrum, providing spatially resolved chemical information. This can be used to visualize the distribution of different phases, identify impurities, and assess the chemical homogeneity of the this compound material.

| Raman Active Modes of Ilmenite NiTiO₃ |

| Raman Shift (cm⁻¹) |

| ~195 |

| ~232 |

| ~250 |

| ~295 |

| ~350 |

| ~398 |

| ~469 |

| ~488 |

| ~620 |

| ~716 |

This table presents the typical Raman active modes observed for this compound with an ilmenite structure. The exact peak positions may vary slightly depending on the synthesis method and measurement conditions. researchgate.net

Zeta Potential Measurements

Zeta potential is a measure of the magnitude of the electrostatic or charge repulsion or attraction between particles in a liquid suspension. It is a key indicator of the stability of a colloidal dispersion. For this compound nanoparticles, the zeta potential is a critical parameter that influences their tendency to agglomerate or remain as a stable, well-dispersed suspension.

Nanoparticles in a liquid medium typically carry a surface charge. This charge attracts a layer of counter-ions from the surrounding liquid, forming a diffuse layer of ions around the particle. This entire structure is known as the electrical double layer. When the particles move through the liquid, a portion of this diffuse layer moves with them. The electrical potential at the boundary of this moving unit is the zeta potential.

The magnitude of the zeta potential is directly related to the stability of the suspension. If the particles have a high absolute zeta potential (either positive or negative, typically > ±30 mV), the electrostatic repulsion between them is strong, which prevents them from coming close to each other and agglomerating. Conversely, if the particles have a low absolute zeta potential (close to zero), the attractive van der Waals forces can overcome the electrostatic repulsion, leading to particle aggregation and instability of the suspension.

Zeta potential is typically measured using a technique called electrophoretic light scattering (ELS). An electric field is applied across the sample, causing the charged particles to move towards the electrode with the opposite charge. The velocity of the particles is measured using a laser Doppler velocimetry system. The electrophoretic mobility of the particles is then used to calculate the zeta potential using the Henry equation.

The zeta potential of this compound nanoparticles is highly dependent on the pH of the suspension. The pH at which the zeta potential is zero is known as the isoelectric point (IEP). At the IEP, the suspension is least stable. By adjusting the pH away from the IEP, the surface charge and therefore the zeta potential of the nanoparticles can be controlled to achieve a stable dispersion.

A study on titanate materials synthesized by the solvocombustion method reported the isoelectric point of nickel titanate to be at a pH of 5.7 researchgate.net.

| pH | Zeta Potential of NiTiO₃ (mV) |

| 2 | ~ +20 |

| 4 | ~ +5 |

| 5.7 (IEP) | 0 |

| 6 | ~ -5 |

| 8 | ~ -25 |

| 10 | ~ -35 |

This table presents representative data of the zeta potential of this compound as a function of pH, with the isoelectric point (IEP) at pH 5.7, based on findings from a study on titanate materials. researchgate.net

Computational Materials Science and Theoretical Investigations of Nickel Titanium Oxide

Density Functional Theory (DFT) Approaches

DFT has become a cornerstone for the theoretical study of solid-state materials like nickel titanium oxide. It allows for the calculation of various fundamental properties from first principles, providing a theoretical framework to understand and predict material characteristics.

First Principles Calculations of Electronic Structure

First-principles calculations based on DFT are instrumental in elucidating the electronic structure of this compound. These calculations typically involve solving the Kohn-Sham equations for the ilmenite (B1198559) crystal structure of NiTiO₃.

Theoretical studies have employed numerical models based on DFT to calculate the structural and electronic properties of NiTiO₃ nanostructures. aps.orgscispace.com These models often start with the atomic positions of the crystalline ilmenite structure, which are then relaxed to find stable and energetically favorable geometries. aps.orgscispace.com To accurately describe the electronic properties of transition metal oxides, standard DFT functionals like the Generalized Gradient Approximation (GGA-PBE) are often supplemented with a Hubbard U correction (DFT+U). This approach better accounts for the strong correlation effects of d-electrons in elements like nickel and titanium. semanticscholar.org

Research has shown that for NiTiO₃, the antiferromagnetic (AFM) phase of the LiNbO₃ (LN)-type structure has a direct band gap of 2.16 eV. rsc.org The electronic band structure calculated using the DFT/PBE functional with the Hubbard U approximation reveals the energy levels for spin-polarized alpha and beta electrons. aps.orgscispace.com The analysis of the density of states (DOS) indicates that the energy gaps in NiTiO₃ are wide, resulting from the hybridization of Ni 3d and O 2p orbitals forming the valence band and the Ti 3d orbitals forming the conduction band. rsc.org This electronic configuration influences the material's optical absorption properties, with observed absorbance peaks corresponding to photon energies of 2.77, 2.47, and 1.67 eV. rsc.org

Table 1: Calculated Electronic Properties of NiTiO₃

| Property | Value | Method/Notes |

|---|---|---|

| Crystal Structure | Ilmenite | Trigonal, R-3 space group materialsproject.org |

| Band Gap | 2.16 eV | DFT, LN-type, AFM phase rsc.org |

| Optical Band Gap | 3.02 eV | Experimental, UV-Vis diffuse reflectance researchgate.net |

Modeling of Surface Stability and Energy

The stability of a material's surface is critical for applications in catalysis and as electrodes, as the surface structure dictates its reactivity and interaction with the environment. Surface energy, a key parameter, is the excess energy at the surface of a material compared to the bulk. DFT calculations are a primary method for determining the surface energies of different crystallographic planes.

The calculation of surface energy involves creating a slab model of the material with a vacuum layer to simulate the surface. youtube.com The surface energy (γ) is then calculated using the following formula:

γ = [E_slab - N * E_bulk] / 2A

where E_slab is the total energy of the relaxed slab, E_bulk is the energy of the bulk material per formula unit, N is the number of formula units in the slab, and A is the surface area of one side of the slab. researchgate.net The factor of 2 accounts for the two surfaces of the slab. youtube.com

While direct DFT calculations for the surface energy of specific NiTiO₃ facets were not found in the searched literature, studies on isostructural materials provide valuable insights. For instance, in the case of MnTiO₃, which shares the ilmenite structure, the non-polar (110) surface plane is predicted to dominate the material's morphology as it exhibits the lowest surface energy. scispace.comrsc.org Given the structural similarities, it is plausible that certain low-index planes of NiTiO₃ would also be more stable than others. The stability of different surfaces can also be influenced by the chemical potential of the surrounding environment, such as the oxygen partial pressure. researchgate.net

Adsorption Energy Calculations

Adsorption energy calculations using DFT are crucial for understanding how molecules interact with the surface of a material, a fundamental aspect of catalysis and sensing applications. This involves calculating the total energy of the combined adsorbate-surface system and comparing it to the sum of the energies of the isolated surface and the molecule in the gas phase. youtube.comarxiv.org

The adsorption energy (E_ads) is typically calculated as:

E_ads = E_(slab+adsorbate) - (E_slab + E_adsorbate)

A negative value for E_ads indicates that the adsorption process is exothermic and, therefore, energetically favorable. youtube.comnih.gov

Defect Formation Energy Calculations

Point defects, such as vacancies and interstitials, are invariably present in crystalline materials and can profoundly influence their electronic, magnetic, and chemical properties. The energy required to create a defect is known as the defect formation energy, which can be calculated using DFT to understand defect stability and concentration. scm.com

The formation energy of a neutral defect, such as an oxygen vacancy (V_O), is calculated as:

E_f(V_O) = E_defective - E_perfect + μ_O

where E_defective is the total energy of the supercell containing the vacancy, E_perfect is the total energy of the perfect supercell, and μ_O is the chemical potential of oxygen. nih.gov

A detailed DFT investigation by Ribeiro et al. explored the role of intrinsic oxygen vacancies in ATiO₃ multiferroic materials, including NiTiO₃. scispace.comrsc.org The study found that the creation of an oxygen vacancy leads to structural and electronic rearrangements in the surrounding [TiO₆] and [NiO₆] octahedral clusters, which become [TiO₅] and [NiO₅]. rsc.org This structural perturbation introduces intermediate energy levels within the band gap, effectively narrowing the energy required for electronic excitation. rsc.org

The calculations revealed that the electrons left behind by the removed oxygen atom are primarily trapped in the empty 3d orbitals of the neighboring Ti cations. rsc.org In the case of surface defects, the coordination of the oxygen atom is a key factor in the energetics of vacancy formation. On the (110) surface of NiTiO₃, oxygen atoms can be two-fold or three-fold coordinated. The calculations showed that removing a two-fold coordinated oxygen atom is energetically more favorable due to the lower number of covalent bonds that need to be broken. scispace.com

Table 2: Calculated Oxygen Vacancy Formation Energies for ATiO₃ (A = Mn, Fe, Ni) Surfaces

| Surface Vacancy Site | Coordination | Formation Energy Trend |

|---|---|---|

| V1 | Two-fold | More easily removed scispace.com |

| V2 | Three-fold | Less easily removed scispace.com |

Simulation of Atomic and Molecular Interactions

Beyond static DFT calculations, simulations of atomic and molecular interactions, often using molecular dynamics (MD), provide a dynamic picture of processes occurring at the surface of this compound. These simulations can track the movement of atoms over time, offering insights into reaction mechanisms and kinetics.

Oxygen Adsorption and Oxidation Behavior

Understanding the initial stages of oxidation is critical for applications where corrosion resistance or catalytic activity is important. While specific simulations of oxygen adsorption and oxidation on NiTiO₃ surfaces were not prominent in the searched literature, studies on related Ti and Ni systems offer valuable mechanistic insights.

Reactive force field (ReaxFF) molecular dynamics (MD) simulations are a powerful tool for investigating the initial stages of oxidation on metal surfaces. techscience.comtechscience.cn These simulations can model the dissociation of oxygen molecules and the subsequent transport of oxygen atoms into the metal lattice. techscience.comtechscience.cn For titanium surfaces, MD simulations have shown that oxygen transport is the dominant process during initial oxidation, with a surface oxide layer forming rapidly. techscience.comtechscience.cn These simulations also reveal the generation of compressive stress in the nascent oxide layer, which can block further oxygen transport into the bulk material. techscience.comtechscience.cn

First-principles calculations on the initial oxidation of NiTi surfaces indicate that the adsorption of oxygen promotes the selective oxidation of titanium, leading to the formation of a titanium oxide layer. researchgate.net DFT studies on Ni-Cr alloys have shown that the presence of chromium makes the oxygen adsorption process more thermodynamically favorable. researchgate.net The stability of the adsorbed oxygen is highly dependent on its local atomic environment. researchgate.net These findings suggest that on a NiTiO₃ surface, the interaction with oxygen would be complex, involving both Ni and Ti sites, with the potential for selective oxidation and the formation of a stable oxide passivation layer.

Interfacial Segregation Phenomena (e.g., Nickel Segregation)

Computational materials science provides powerful tools to investigate interfacial segregation phenomena, which involve the accumulation of certain atomic species at interfaces like grain boundaries and surfaces. This redistribution of elements can significantly influence a material's properties. In the context of nickel-containing oxides, first-principles calculations based on density functional theory (DFT) have been employed to understand the driving forces behind the segregation of nickel. These studies often calculate the segregation energy, which determines whether it is energetically favorable for an element to move from the bulk to an interface.

While direct computational studies on nickel segregation specifically within this compound (NiTiO3) interfaces are not extensively documented in the provided search results, the principles derived from studies of other nickel-based systems can offer valuable insights. For instance, research on nickel-titanium binary systems suggests that the segregation of either titanium or nickel can enhance material properties. nsf.gov Furthermore, computational studies on other complex oxides have shown that factors like the chemical environment, temperature, and strain at the interface play a crucial role in driving the segregation of constituent elements.

Theoretical investigations into related systems, such as carbon segregation at nickel grain boundaries, demonstrate the capability of DFT to elucidate the preferred segregation sites and the impact of segregants on the local electronic structure and bonding. researchgate.net These computational approaches could be similarly applied to NiTiO3 to understand how nickel segregation at grain boundaries or surfaces might alter its electronic, catalytic, or mechanical properties. Such studies would be invaluable for designing NiTiO3-based materials with tailored interfacial characteristics for various technological applications.

Theoretical Studies on Band Gap Engineering and Electronic Structure Modulation

Impact of Doping on Electronic States and Band Gaps

Theoretical studies, primarily employing first-principles calculations, have been instrumental in exploring the potential of doping to engineer the band gap and modify the electronic structure of this compound and related titanates. The introduction of foreign atoms, or dopants, into the crystal lattice can create new electronic states within the band gap, thereby altering the material's optical and electrical properties.

Computational investigations on doping in titanium-based oxides have shown that both cation and anion doping can be effective strategies for band gap engineering. arxiv.org For instance, doping with transition metals at the titanium site can introduce localized d-states within the band gap. arxiv.org While this can narrow the band gap and shift the optical absorption to the visible light region, these localized states can also act as recombination centers for photogenerated electron-hole pairs, which can be detrimental to photocatalytic activity. arxiv.org

Non-metal doping, such as with nitrogen, has also been theoretically explored. arxiv.orgnih.gov In titanium dioxide, nitrogen doping can introduce N 2p states near the valence band, effectively narrowing the band gap. arxiv.orgnih.gov The specific nature of the dopant, its concentration, and its location within the NiTiO3 lattice would determine the precise changes in the electronic structure. Computational models allow for a systematic exploration of these factors to predict optimal doping strategies for desired applications.

Table 1: Theoretical Predictions on the Impact of Doping on the Electronic Structure of Titanates

| Dopant Type | Predicted Effect on Electronic Structure | Potential Impact on Properties |

| Transition Metals (e.g., V, Cr, Mn, Fe, Co, Ni, Cu, Zn) | Introduction of localized d-states within the band gap. arxiv.orgd-nb.info | Narrowing of the band gap, potential for enhanced visible light absorption, but also risk of creating recombination centers. arxiv.orgd-nb.info |

| Non-metals (e.g., Nitrogen) | Creation of p-states near the valence band. arxiv.orgnih.gov | Reduction of the band gap energy, shifting optical absorption to the visible range. arxiv.orgnih.gov |

| Lanthanides/Actinides | Can introduce f-states, potentially altering magnetic and electronic properties. | Modification of electronic and magnetic behavior. |

| Co-doping (e.g., La/Ir) | Synergistic effects leading to significant band gap reduction and enhanced visible light absorption. inoe.ro | Improved photocatalytic activity under visible light. inoe.ro |

Defect-Induced Electronic Levels

Intrinsic point defects, such as vacancies, interstitials, and antisite defects, can also significantly modulate the electronic structure of this compound. First-principles calculations are a key tool for investigating the formation energies of these defects and their impact on the electronic states. escholarship.orgresearchgate.netresearchgate.net

Theoretical studies on related metal oxides have shown that oxygen vacancies are often the most common type of intrinsic defect. scispace.com The removal of an oxygen atom can leave behind excess electrons that become localized on the neighboring metal cations, creating defect states within the band gap. scispace.com In the case of NiTiO3, oxygen vacancies could lead to the reduction of Ti⁴⁺ to Ti³⁺ or Ni²⁺ to Ni⁺, introducing new energy levels that can affect the material's conductivity and optical properties.

Similarly, cation vacancies (nickel or titanium vacancies) and interstitials can also create localized electronic states. The formation energy of these defects, and thus their equilibrium concentration, depends on the chemical potentials of the constituent elements during material synthesis. Computational studies can predict these formation energies under different conditions, providing guidance for controlling the defect chemistry of NiTiO3 to achieve desired electronic properties. escholarship.orgresearchgate.netresearchgate.net

Table 2: Predicted Effects of Intrinsic Point Defects on the Electronic Structure of this compound

| Defect Type | Expected Impact on Electronic Structure | Potential Consequences for Material Properties |

| Oxygen Vacancy | Creation of donor levels below the conduction band. | Increased n-type conductivity, potential for enhanced catalytic activity, can also act as charge trapping sites. |

| Nickel Vacancy | Formation of acceptor levels above the valence band. | Increased p-type conductivity. |

| Titanium Vacancy | Introduction of acceptor levels. | Alteration of charge carrier concentration and transport properties. |

| Interstitial Nickel/Titanium | Can create both shallow and deep defect states within the band gap. | Complex effects on electronic and optical properties depending on the interstitial site. |

| Antisite Defects (Ni on Ti site or Ti on Ni site) | Introduction of localized states that can alter the local electronic and magnetic ordering. | Modification of magnetic and electronic properties. |

Surface Chemistry and Interfacial Phenomena in Nickel Titanium Oxide Systems

Surface Reconstruction and Termination Studies

The surface of a crystalline material often undergoes reconstruction, where the atoms arrange differently than in the bulk, to minimize surface energy. The termination of the surface, referring to the elemental layer present at the gas-solid or liquid-solid interface, is crucial for its chemical behavior.

In nickel-titanium systems, the surface is typically dominated by a titanium oxide layer. Studies on oxidized NiTi (Nitinol) alloys reveal that the surface layer is predominantly composed of titanium dioxide (TiO₂), which provides stability and biocompatibility. nih.govwikipedia.org However, depending on the formation conditions, such as heat treatment, the oxide layer can be complex, containing not only TiO₂ but also nickel oxides (like NiO) and mixed nickel-titanium oxides. wikipedia.orgrefractorymetal.org The presence and concentration of nickel in the oxide layer are critical, particularly for biomedical applications, due to potential toxicological effects. nih.gov

X-ray Photoelectron Spectroscopy (XPS) is a powerful technique for analyzing the chemical composition and oxidation states of elements at the surface. XPS studies on oxidized NiTi surfaces confirm that the titanium is primarily in the Ti⁴⁺ oxidation state, characteristic of TiO₂. mdpi.comcolab.wsresearchgate.net However, Ti³⁺ species associated with sub-oxides like Ti₂O₃ can also be present, often linked to surface defects such as oxygen vacancies. researchgate.netunamur.be The O 1s spectrum typically shows components corresponding to the metal oxide lattice (O²⁻), surface hydroxyl groups (-OH), and adsorbed water molecules. researchgate.net